molecular formula C10H19ClO4 B041346 (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate CAS No. 154026-93-4

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Cat. No.: B041346
CAS No.: 154026-93-4
M. Wt: 238.71 g/mol
InChI Key: FIKPWJZUGTVXCO-SFYZADRCSA-N
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Description

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a chiral intermediate compound primarily used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin. This compound is significant due to its high enantioselectivity and its role in the pharmaceutical industry, particularly in the production of statins, which are used to lower cholesterol levels in patients.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate involves the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This process is catalyzed by carbonyl reductases, which exhibit high stereoselectivity and catalytic activity. The reaction conditions are relatively mild, and the process is environmentally friendly. The use of a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization has been shown to achieve high enantioselectivity (>99% e.e.) and yield (98.54%) .

Industrial Production Methods

In industrial settings, the production of this compound is optimized by using recombinant Escherichia coli strains harboring carbonyl reductase and glucose dehydrogenase. This method allows for efficient cofactor regeneration and high substrate conversion rates, making it economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate undergoes several types of chemical reactions, including:

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions include various chiral alcohols and substituted hexanoates, which can be further utilized in pharmaceutical synthesis.

Scientific Research Applications

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is extensively used in scientific research due to its role as a chiral intermediate. Its applications include:

Mechanism of Action

The mechanism of action of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate involves its role as a chiral intermediate in the synthesis of rosuvastatin. Rosuvastatin competitively inhibits hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme involved in the synthesis of mevalonate, a precursor to cholesterol. By inhibiting this enzyme, rosuvastatin effectively lowers the levels of low-density lipoprotein cholesterol in plasma, reducing the risk of atherosclerosis and coronary heart diseases .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-chloro-3,5-dioxohexanoate: Another chiral intermediate used in similar synthetic pathways.

    tert-Butyl 6-chloro-3,5-dihydroxyheptanoate: A compound with a similar structure but an extended carbon chain.

Uniqueness

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is unique due to its high enantioselectivity and its specific role in the synthesis of rosuvastatin. Its efficient production methods and high yield make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPWJZUGTVXCO-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C[C@@H](CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431205
Record name tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154026-93-4
Record name tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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